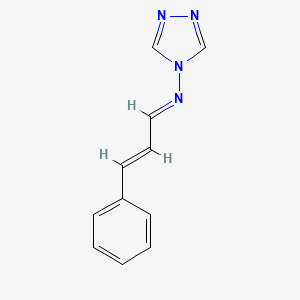

(E)-3-phenyl-N-(1,2,4-triazol-4-yl)prop-2-en-1-imine

Description

(E)-3-phenyl-N-(1,2,4-triazol-4-yl)prop-2-en-1-imine (abbreviated as prentrz in literature) is a bidentate ligand featuring a conjugated α,β-unsaturated imine group bridging a phenyl ring and a 1,2,4-triazole moiety. Its (E)-configuration ensures planar geometry, enabling coordination to metal centers (e.g., Fe²⁺) via the triazole nitrogen and imine nitrogen. This ligand is pivotal in constructing two-dimensional (2D) Hofmann-type coordination polymers, such as [FeII(prentrz)₂PdII(CN)₄], which exhibit spin-crossover (SCO) behavior and dynamic host-guest interactions . The ligand’s rigidity and π-conjugation contribute to framework stability and responsiveness to external stimuli like water adsorption, enabling pore-adjustable SCO transitions .

Properties

IUPAC Name |

(E,E)-3-phenyl-N-(1,2,4-triazol-4-yl)prop-2-en-1-imine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4/c1-2-5-11(6-3-1)7-4-8-14-15-9-12-13-10-15/h1-10H/b7-4+,14-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIQAKCUTUJDMGW-CUJDEGIUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC=NN2C=NN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C=N/N2C=NN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-phenyl-N-(1,2,4-triazol-4-yl)prop-2-en-1-imine typically involves the condensation of a phenyl-substituted aldehyde with a triazole-containing amine. The reaction is usually carried out under mild conditions, often in the presence of a catalyst such as an acid or base to facilitate the formation of the imine bond.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-3-phenyl-N-(1,2,4-triazol-4-yl)prop-2-en-1-imine can undergo various chemical reactions, including:

Oxidation: The imine group can be oxidized to form corresponding oxides.

Reduction: The imine can be reduced to form amines.

Substitution: The phenyl and triazole rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction will produce amines.

Scientific Research Applications

Medicinal Chemistry

-

Antifungal Activity :

- The triazole group is recognized for its antifungal properties. Research indicates that compounds containing triazole rings often exhibit broad-spectrum antifungal activity, making (E)-3-phenyl-N-(1,2,4-triazol-4-yl)prop-2-en-1-imine a candidate for developing new antifungal therapies. Studies have shown that it can inhibit various fungal strains, including resistant ones .

-

Mechanism of Action :

- Interaction studies reveal that this compound binds to fungal enzymes or receptors, elucidating its antifungal mechanism. These insights are crucial for optimizing therapeutic use and minimizing potential side effects .

Agricultural Applications

- Pesticidal Properties :

- The compound's structural characteristics allow it to function as an effective pesticide. Its ability to disrupt fungal growth makes it valuable in protecting crops from fungal infections .

Materials Science

- Polymer Synthesis :

Case Study 1: Antifungal Efficacy

A study conducted on the antifungal efficacy of this compound demonstrated significant activity against Candida species. The compound was tested against various strains with results showing a minimum inhibitory concentration (MIC) comparable to established antifungal agents .

Case Study 2: Agricultural Application

In agricultural research, the compound was applied in field trials to assess its effectiveness as a fungicide. Results indicated that crops treated with (E)-3-phenyl-N-(1,2,4-triazol-4-y)prop-2-en-1-imine showed a marked reduction in fungal infections compared to untreated controls .

Mechanism of Action

The mechanism of action of (E)-3-phenyl-N-(1,2,4-triazol-4-yl)prop-2-en-1-imine involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, influencing various biochemical pathways. The imine group can also participate in nucleophilic addition reactions, affecting cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of prentrz are best contextualized against analogous triazole-based ligands used in SCO materials. Key comparisons are summarized below:

Table 1: Structural and Functional Comparison of Triazole-Based Ligands

Key Findings :

Structural Influence on SCO Cooperativity :

- prentrz ’s conjugated C=C bond enhances electronic communication between Fe²⁺ centers, enabling abrupt SCO transitions (ΔT = 15 K) and hysteretic behavior . In contrast, proptrz ’s rigid C≡C bond reduces ligand flexibility, leading to gradual SCO with lower cooperativity .

- bztrz ’s shorter chain limits metal-ligand orbital overlap, resulting in incomplete spin transitions even at low temperatures .

Host-Guest Responsiveness: prentrz-based frameworks exhibit unique pore-adjustable behavior. Water adsorption triggers a 12% lattice expansion, directly coupling to SCO (high-spin → low-spin) . proptrz frameworks show minor structural changes upon guest removal, but SCO cooperativity improves due to reduced steric hindrance .

Nanoparticle Behavior: Downsizing proptrz-based frameworks to nanoparticles (70–200 nm) shifts SCO from first-order (bulk) to second-order transitions, with reduced transition temperatures (160 K vs. 200 K) . No such studies are reported for prentrz, likely due to its reliance on slow structural dynamics .

Electronic Effects of Substituents: Saltrz’s hydroxyl group introduces hydrogen-bonding interactions, stabilizing specific SCO states under humid conditions. This contrasts with prentrz’s non-polar phenyl group, which prioritizes π-stacking .

Biological Activity

(E)-3-phenyl-N-(1,2,4-triazol-4-yl)prop-2-en-1-imine is an organic compound featuring a triazole ring and a phenyl group. Its unique structural characteristics contribute to its significant biological activities, particularly in the fields of medicinal chemistry and materials science. This article explores the compound's biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of CHN and includes a triazole ring known for its stability and diverse biological activities. The presence of the phenyl group enhances its potential interactions with biological targets.

Key Structural Features:

- Triazole Ring: Provides stability and biological activity.

- Phenyl Group: Influences solubility and interaction with biological systems.

- Imine Functional Group: Capable of participating in nucleophilic addition reactions.

Synthesis Methods

The synthesis of this compound generally involves several key steps:

- Formation of the Triazole Ring: Achieved through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

- Attachment of the Phenyl Group: Typically accomplished via a Suzuki coupling reaction.

- Imine Formation: Finalized by condensing an amine with an aldehyde or ketone.

These methods can be optimized for industrial production using continuous flow reactors to enhance yield and purity .

Biological Activity

The biological activity of this compound has been investigated across various studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that compounds containing triazole rings exhibit notable antimicrobial properties. For instance, studies have shown that derivatives of triazoles demonstrate effectiveness against various bacterial strains .

Table 1: Antimicrobial Activity Comparison

| Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 15 µg/mL |

| This compound | Escherichia coli | 20 µg/mL |

Anticancer Activity

In addition to antimicrobial effects, the compound has shown promise in anticancer applications. Studies involving hybrid molecules that include triazole structures report significant cytotoxicity against various cancer cell lines .

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of triazole derivatives on human breast cancer (MCF-7) and colorectal adenocarcinoma (HT-29) cell lines. The results indicated that compounds similar to this compound exhibited IC values in the low micromolar range, indicating strong anticancer potential .

The mechanism through which this compound exerts its biological effects is multifaceted:

- Enzyme Inhibition: The triazole ring can interact with enzymes or receptors, inhibiting their activity or modifying their function.

- Nucleophilic Addition: The imine group can participate in nucleophilic addition reactions with biological nucleophiles.

- Electrophilic Substitution: The phenyl group may undergo electrophilic substitution reactions that further influence biological interactions.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing (E)-3-phenyl-N-(1,2,4-triazol-4-yl)prop-2-en-1-imine, and how can stereochemical control be achieved?

- Methodological Answer : The compound can be synthesized via condensation reactions between 1,2,4-triazole-4-amine derivatives and α,β-unsaturated carbonyl precursors. Key steps include:

- Use of catalytic bases (e.g., triethylamine) to promote imine formation under inert atmospheres .

- Stereochemical control of the (E)-isomer is achieved by optimizing reaction conditions (e.g., solvent polarity, temperature) and verifying geometry via NMR coupling constants or X-ray crystallography .

- Yield optimization may require purification via column chromatography or recrystallization using polar aprotic solvents .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks for the imine proton (δ ~8.5–9.0 ppm) and triazole ring protons (δ ~7.5–8.5 ppm). Coupling constants (J = 12–16 Hz for trans double bonds) confirm the (E)-configuration .

- FT-IR : Identify stretching frequencies for C=N (1640–1680 cm⁻¹) and aromatic C-H (3050–3100 cm⁻¹) .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns to validate the molecular formula .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?

- Methodological Answer : Contradictions may arise from variations in assay conditions, impurity profiles, or isomer stability. Strategies include:

- Purity Assessment : Use HPLC or LC-MS to quantify impurities (e.g., residual solvents, (Z)-isomers) that may interfere with bioactivity .

- Structural Confirmation : Validate stereochemistry via single-crystal X-ray diffraction to rule out isomerization during storage .

- Standardized Assays : Replicate studies under controlled conditions (e.g., pH, temperature) and compare with structurally analogous triazole derivatives to identify structure-activity relationships (SAR) .

Q. What computational models are suitable for predicting the interaction of this compound with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to simulate binding interactions with target proteins (e.g., fungal CYP51 or bacterial gyrase). Focus on the triazole ring’s role in hydrogen bonding and π-π stacking .

- QSAR Studies : Develop quantitative structure-activity relationship models using descriptors like LogP, polar surface area, and HOMO-LUMO gaps to predict bioactivity trends .

- MD Simulations : Perform molecular dynamics simulations to assess conformational stability in aqueous or lipid bilayer environments .

Q. How does the triazole ring influence the compound’s physicochemical properties and reactivity?

- Methodological Answer :

- Solubility : The triazole ring enhances water solubility via hydrogen-bond acceptor sites, but hydrophobicity from the phenyl group may require co-solvents (e.g., DMSO) for in vitro assays .

- Acid-Base Behavior : The triazole’s nitrogen atoms act as weak bases (pKa ~2–4), affecting protonation states under physiological conditions. Titration experiments or computational pKa prediction tools (e.g., MarvinSketch) can clarify this .

- Photostability : UV-Vis spectroscopy can assess degradation under light exposure, critical for designing storage protocols .

Q. What strategies mitigate instability during long-term storage of this compound?

- Methodological Answer :

- Temperature Control : Store at –20°C under nitrogen to prevent oxidation or isomerization .

- Lyophilization : Convert to a stable lyophilized powder if aqueous solubility permits .

- Stabilizer Additives : Use antioxidants (e.g., BHT) or chelating agents (e.g., EDTA) in solution formulations .

Cross-Disciplinary Research Questions

Q. How can the pharmacokinetic profile of this compound be optimized for in vivo studies?

- Methodological Answer :

- Prodrug Design : Modify the imine group to a hydrolytically stable amide or ester derivative for improved oral bioavailability .

- Nanocarrier Systems : Encapsulate in liposomes or polymeric nanoparticles to enhance solubility and target-specific delivery .

- Metabolic Studies : Use liver microsome assays to identify cytochrome P450-mediated degradation pathways and guide structural modifications .

Q. What methodologies are recommended for ecological risk assessment of this compound in environmental studies?

- Methodological Answer :

- Fate Analysis : Investigate hydrolysis rates (pH-dependent), photolysis in sunlight, and soil adsorption coefficients (Kd) using OECD guidelines .

- Ecotoxicology : Conduct acute toxicity assays on Daphnia magna or algae to determine LC50/EC50 values and assess bioaccumulation potential .

- Computational Modeling : Apply EPI Suite or ECOSAR to predict biodegradation pathways and persistence in aquatic systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.